molecular formula C9H10ClNO2 B14050078 1-(3-Amino-5-hydroxyphenyl)-1-chloropropan-2-one

1-(3-Amino-5-hydroxyphenyl)-1-chloropropan-2-one

Cat. No.: B14050078
M. Wt: 199.63 g/mol
InChI Key: IHGBGBLNUQTONG-UHFFFAOYSA-N
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Description

1-(3-Amino-5-hydroxyphenyl)-1-chloropropan-2-one is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a chlorine atom attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-hydroxyphenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method starts with the preparation of 3-amino-5-hydroxybenzoic acid, which is then subjected to chlorination and subsequent reaction with propanone derivatives under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as crystallization, filtration, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-hydroxyphenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-amino-5-hydroxybenzaldehyde, while reduction could produce 1-(3-amino-5-hydroxyphenyl)-2-propanol.

Scientific Research Applications

1-(3-Amino-5-hydroxyphenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-hydroxybenzoic acid: A precursor in the synthesis of 1-(3-Amino-5-hydroxyphenyl)-1-chloropropan-2-one.

    1-(3-Amino-5-hydroxyphenyl)ethan-1-one: A structurally similar compound with a different functional group.

    3-Amino-4-hydroxyphenylboronic acid: Another compound with similar functional groups but different reactivity.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(3-amino-5-hydroxyphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H10ClNO2/c1-5(12)9(10)6-2-7(11)4-8(13)3-6/h2-4,9,13H,11H2,1H3

InChI Key

IHGBGBLNUQTONG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)O)N)Cl

Origin of Product

United States

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